6-Phenylpyridin-3-amine
Overview
Description
6-Phenylpyridin-3-amine, also known as 6-phenyl-3-pyridinamine, is an organic compound with the molecular formula C11H10N2. It is characterized by the presence of a phenyl group attached to the pyridine ring at the 6th position and an amine group at the 3rd position. This compound is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Phenylpyridin-3-amine typically involves the reaction of pyridine with phenyl bromide in the presence of a base. The reaction is usually carried out in an ethanol or ether solvent. The specific steps are as follows:
Reactants: Pyridine and phenyl bromide.
Base: A suitable base such as potassium carbonate or sodium hydroxide.
Solvent: Ethanol or ether.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
6-Phenylpyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Phenylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can catalyze various chemical reactions. Additionally, its ability to intercalate with DNA and inhibit specific enzymes makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridine-3-amine: Similar structure but with different substitution patterns.
5-Amino-2-phenylpyridine: Differing position of the amine group.
3-Pyridinamine, 6-phenyl: Another positional isomer with similar properties.
Uniqueness
6-Phenylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
6-phenylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQYTXJLWGVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376534 | |
Record name | 6-phenylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126370-67-0 | |
Record name | 6-phenylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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